molecular formula C9H19NO B1422850 4-propan-2-yloxycyclohexan-1-amine CAS No. 54198-63-9

4-propan-2-yloxycyclohexan-1-amine

Cat. No.: B1422850
CAS No.: 54198-63-9
M. Wt: 157.25 g/mol
InChI Key: VIBZEOYMXOCRTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propan-2-yloxycyclohexan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 4-chlorocyclohexanone with isopropyl alcohol in the presence of a base to form the isopropoxy derivative, followed by reduction with a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-propan-2-yloxycyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanamines, oximes, and nitriles .

Scientific Research Applications

4-propan-2-yloxycyclohexan-1-amine has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of amine receptors and their interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-propan-2-yloxycyclohexan-1-amine involves its interaction with specific molecular targets, such as amine receptors. The compound can modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propan-2-yloxycyclohexan-1-amine is unique due to its specific combination of an isopropoxy group and an amine on a cyclohexane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-propan-2-yloxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)11-9-5-3-8(10)4-6-9/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBZEOYMXOCRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280728
Record name trans-4-(1-Methylethoxy)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161715-66-8
Record name trans-4-(1-Methylethoxy)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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